ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylatehydrochloride
CAS No.:
Cat. No.: VC18228674
Molecular Formula: C9H14ClN3O3
Molecular Weight: 247.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14ClN3O3 |
|---|---|
| Molecular Weight | 247.68 g/mol |
| IUPAC Name | ethyl 6-amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H13N3O3.ClH/c1-2-14-9(13)7-3-8-12(11-7)4-6(10)5-15-8;/h3,6H,2,4-5,10H2,1H3;1H |
| Standard InChI Key | NLLMMUHXYYRFQX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NN2CC(COC2=C1)N.Cl |
Introduction
Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b] oxazine-2-carboxylate hydrochloride is a complex heterocyclic compound featuring a unique pyrazolo-oxazine structure. This compound includes an ethyl carboxylate group and an amino group at the 6-position of the pyrazole ring, contributing to its diverse chemical properties. The molecular formula and weight of this compound are not explicitly detailed in reliable sources, but similar compounds provide insight into its structure and potential applications.
Biological Activities and Mechanisms
Research on similar pyrazolo-oxazine compounds indicates potential biological activities, including interactions with specific molecular targets that modulate biological processes. The exact mechanisms of action involve binding to enzymes or receptors, which can lead to various biological effects depending on the target and context of use.
Synthesis and Applications
The synthesis of ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b] oxazine-2-carboxylate hydrochloride typically involves multiple steps, which may vary based on laboratory protocols or industrial production techniques. This compound finds applications in various fields due to its interactions with biological targets.
Comparison with Similar Compounds
Similar compounds include ethyl 6-hydroxy-5H,6H,7H-pyrazolo[3,2-b] oxazine-2-carboxylate and ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b] oxazine-3-carboxylate. These compounds differ in their functional groups, affecting their reactivity and biological activity.
Table: Comparison of Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume